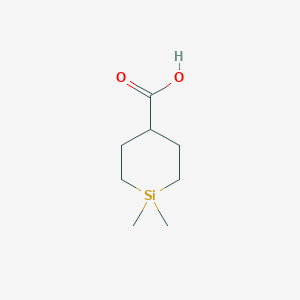

![molecular formula C15H12N4OS B2481415 N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide CAS No. 866009-62-3](/img/structure/B2481415.png)

N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide

説明

N-[(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene]-2-thiophenecarbohydrazide, also known as IMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMTP is a member of the hydrazide family of compounds, which are known for their diverse biological activities. In

科学的研究の応用

a. Antimicrobial Properties: Imidazole-containing compounds exhibit antibacterial, antifungal, and antiviral properties. Researchers have explored their use against various pathogens, including bacteria, fungi, and viruses. These compounds may serve as leads for novel antimicrobial agents.

b. Anticancer Potential: Certain imidazole derivatives demonstrate antitumor activity. They may interfere with cancer cell growth, induce apoptosis, or inhibit specific signaling pathways. Investigating their mechanisms of action could lead to targeted cancer therapies.

c. Anti-Inflammatory Agents: Imidazoles have anti-inflammatory effects by modulating immune responses. Researchers have studied their potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

d. Antidiabetic Compounds: Some imidazole-based molecules exhibit hypoglycemic effects. These compounds may help regulate blood glucose levels and improve insulin sensitivity.

e. Neuroprotective Effects: Imidazole derivatives could play a role in neuroprotection. Researchers investigate their ability to prevent or mitigate neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases.

Conclusion

The compound N’-[(1E)-[4-(1H-imidazol-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide holds promise across diverse fields, from drug development to materials science. Further research and exploration will uncover its full potential. If you need more detailed information on any specific application, feel free to ask! 🌟

作用機序

Target of Action

The primary target of this compound is currently unknown. The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal properties .

Mode of Action

The presence of the imidazole ring suggests that it may interact with biological targets through hydrogen bonding and π-π stacking interactions

Biochemical Pathways

Given the known properties of imidazole derivatives, it is possible that this compound may interfere with the synthesis or function of certain proteins or enzymes

Result of Action

Given the known antifungal properties of imidazole derivatives , it is possible that this compound may inhibit the growth of certain fungi

特性

IUPAC Name |

N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(14-2-1-9-21-14)18-17-10-12-3-5-13(6-4-12)19-8-7-16-11-19/h1-11H,(H,18,20)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCPSMOLLYKPMU-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329431 | |

| Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide | |

CAS RN |

866009-62-3 | |

| Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

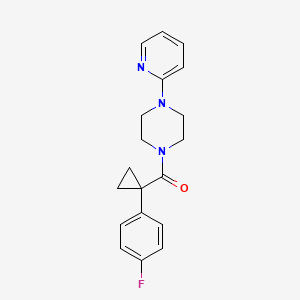

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

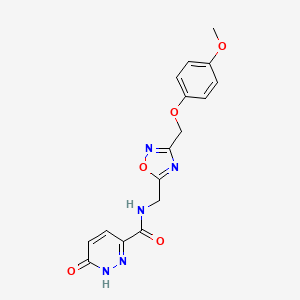

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)

![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)

![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)

![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)

![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)